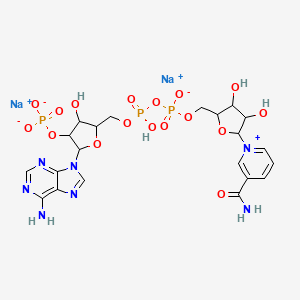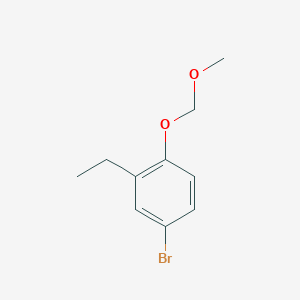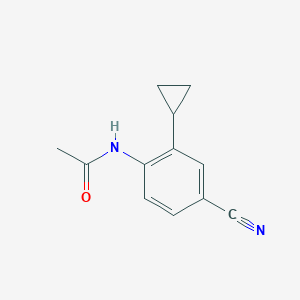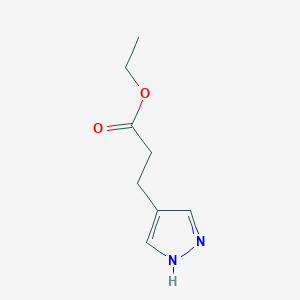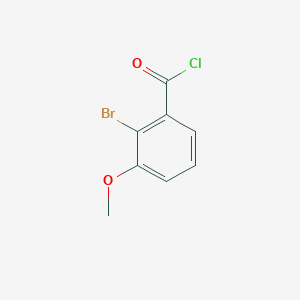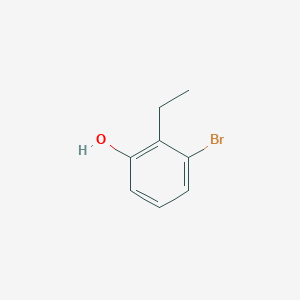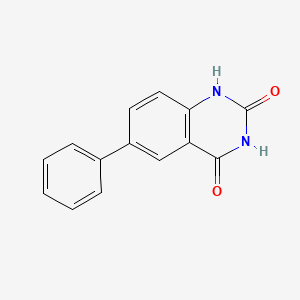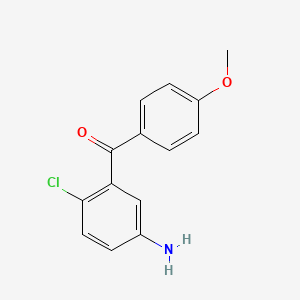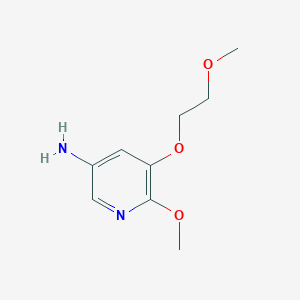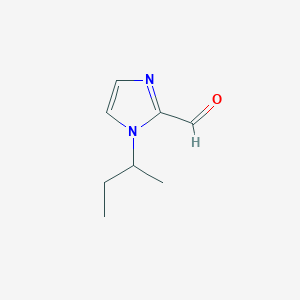![molecular formula C12H15BO2 B13981454 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13981454.png)
3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing structures, which impart distinct chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylboronic acid with 2-bromobenzaldehyde, followed by cyclization to form the benzoxaborole ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the boron atom, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution can produce a variety of functionalized benzoxaboroles .
Applications De Recherche Scientifique
3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research indicates its potential use in treating skin conditions such as psoriasis and atopic dermatitis due to its anti-inflammatory properties.
Industry: It is explored for use in the development of advanced materials, including polymers and hydrogels.
Mécanisme D'action
The mechanism of action of 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom in the compound forms reversible covalent bonds with active site residues of target enzymes, inhibiting their activity. This inhibition can modulate various biological pathways, particularly those involved in inflammation and cell signaling.
Comparaison Avec Des Composés Similaires
Crisaborole: A well-known benzoxaborole used as a topical treatment for atopic dermatitis.
AN2690: Another benzoxaborole with antifungal properties.
Comparison: 3-Cyclopentylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its cyclopentyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other benzoxaboroles. Its specific structure allows for distinct interactions with molecular targets, potentially leading to unique therapeutic applications.
Propriétés
Formule moléculaire |
C12H15BO2 |
|---|---|
Poids moléculaire |
202.06 g/mol |
Nom IUPAC |
3-cyclopentyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C12H15BO2/c14-13-11-8-4-3-7-10(11)12(15-13)9-5-1-2-6-9/h3-4,7-9,12,14H,1-2,5-6H2 |
Clé InChI |
LVCQCQIBBLOQFD-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=CC=CC=C2C(O1)C3CCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


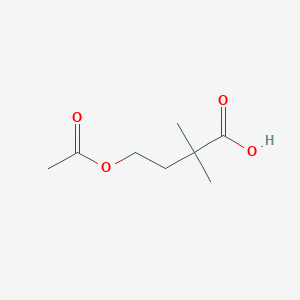
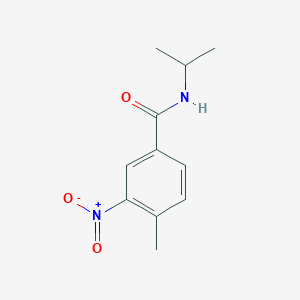
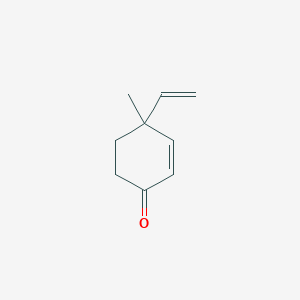
![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
